2,3-Dichlorobenzyl chloride
Overview
Description
2,3-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products . This compound is known for its reactivity due to the presence of both chlorine atoms and a benzyl chloride group, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as dichlorobenzyl alcohol, are known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s suggested that similar compounds, like dichlorobenzyl alcohol, may work by denaturing external proteins and rearranging the tertiary structure proteins . This could potentially be a similar mechanism for 2,3-Dichlorobenzyl chloride.
Biochemical Pathways
It’s known that similar compounds can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that similar compounds, like dichlorobenzyl alcohol, can provide relief from symptoms such as throat soreness and difficulty in swallowing within 5 minutes after administration , suggesting rapid absorption and onset of action.
Result of Action
Similar compounds have been shown to have antiseptic properties and can reduce viral load in vitro . This suggests that this compound may also have antiseptic properties and could potentially reduce the viral load.
Action Environment
It’s important to note that the discharge of such chemicals into the environment must be avoided due to their potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2,3-dichlorotoluene. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is carried out at elevated temperatures . Another method involves the chloromethylation of 2,3-dichlorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous chlorination of 2,3-dichlorotoluene in a flow reactor. This method allows for better control over reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield 2,3-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 2,3-dichlorobenzyl alcohol, 2,3-dichlorobenzylamine.
Oxidation: 2,3-dichlorobenzaldehyde, 2,3-dichlorobenzoic acid.
Reduction: 2,3-dichlorotoluene.
Scientific Research Applications
2,3-Dichlorobenzyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2,4-Dichlorobenzyl chloride: Another isomer with distinct chemical properties and uses.
2,3-Dichlorobenzoyl chloride: A related compound with a benzoyl chloride group instead of a benzyl chloride group, used in different synthetic applications.
Uniqueness: 2,3-Dichlorobenzyl chloride is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain chemical products where other isomers may not be as effective .
Properties
IUPAC Name |
1,2-dichloro-3-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJZPPOFWCJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954553 | |
Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a penetrating odor; [HSDB] | |
Record name | Dichlorobenzyl chloride | |
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URL | https://haz-map.com/Agents/4777 | |
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Boiling Point |
245-252 °C | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, acetone. Slightly soluble in heptane. Insoluble in water. | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.415-1.42 @ 25 °C/15 °C | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Final product assays approx 95% dichlorobenzyl chloride with the remaining 5% a mixture of various higher boiling chlorination by-products. | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
3290-01-5, 38721-71-0 | |
Record name | 2,3-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-01-5 | |
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Record name | 2,3-Dichlorobenzyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290015 | |
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Record name | Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038721710 | |
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Record name | Benzene, dichloro(chloromethyl)- | |
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Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |
Source | EPA DSSTox | |
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Record name | Dichlorobenzyl chloride | |
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Record name | 1,2-dichloro-3-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.953 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZYL CHLORIDE | |
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Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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